5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a thiazole ring with a triazole ring, linked to a piperazine moiety and substituted with methoxy and phenyl groups. Its intricate structure suggests a range of biological activities, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . They have also been found to be potent against cholinesterase enzymes (AChE and BChE) .
Mode of Action
For instance, some piperazine derivatives have been reported to exhibit their antibacterial and antifungal activities by interacting with the oxidoreductase proteins .
Biochemical Pathways
Given the reported antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Pharmacokinetics
It’s known that the piperazine moiety is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may lead to the death of bacterial and fungal cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, between the compound and the active sites of the enzymes or proteins .
Cellular Effects
Similar compounds have been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol at different dosages in animal models have not been specifically studied . Similar compounds have been investigated for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to influence their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling with Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable halide precursor.
Final Assembly: The final compound is assembled by linking the methoxyphenyl and phenyl groups to the piperazine and thiazole-triazole core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the rings, converting them to amines or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of nitro groups can produce aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-Methoxyphenyl)piperazine derivatives: Studied for their antimicrobial and antiviral properties.
Thiazole and triazole derivatives: Widely researched for their diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
What sets 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its combined structural features, which confer a unique set of biological activities. The presence of both thiazole and triazole rings, along with the piperazine moiety, provides a versatile framework for interaction with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-24-23-28(25-16)22(29)21(31-23)20(17-7-6-10-19(15-17)30-2)27-13-11-26(12-14-27)18-8-4-3-5-9-18/h3-10,15,20,29H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXUNFOOSYCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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